molecular formula C18H23FN4O3S B4328523 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4328523
M. Wt: 394.5 g/mol
InChI Key: MLRGGBXREVZWTH-UHFFFAOYSA-N
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Description

1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a compound known for its diverse pharmacological effects. It belongs to the class of pyrazole derivatives, which are known for their significant biological activities, including antileishmanial and antimalarial properties .

Preparation Methods

The synthesis of 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps. The synthetic route typically includes the formation of the pyrazole ring, followed by sulfonylation and subsequent coupling with the piperidine and fluorobenzyl groups. The reaction conditions often involve the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes in the Leishmania parasite, leading to its antileishmanial activity . The molecular pathways involved include the inhibition of enzyme activity and disruption of cellular processes essential for parasite survival.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S/c1-13-17(12-22(2)21-13)27(25,26)23-9-7-15(8-10-23)18(24)20-11-14-3-5-16(19)6-4-14/h3-6,12,15H,7-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRGGBXREVZWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

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